2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide

Description

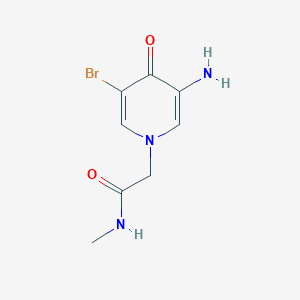

2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide is a brominated dihydropyridinone derivative with a substituted acetamide side chain. Its structure features a pyridine ring core with a ketone group at position 4, an amino group at position 3, and a bromine atom at position 3. The N-methylacetamide moiety is attached to the nitrogen atom at position 1 of the dihydropyridinone ring.

Synthetic routes typically involve cyclocondensation of substituted malononitrile derivatives with β-keto esters, followed by bromination and acetylation steps. Crystallographic studies using programs like SHELXL have confirmed its planar pyridinone ring and intermolecular hydrogen-bonding networks, which influence its solubility and stability .

Properties

Molecular Formula |

C8H10BrN3O2 |

|---|---|

Molecular Weight |

260.09 g/mol |

IUPAC Name |

2-(3-amino-5-bromo-4-oxopyridin-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C8H10BrN3O2/c1-11-7(13)4-12-2-5(9)8(14)6(10)3-12/h2-3H,4,10H2,1H3,(H,11,13) |

InChI Key |

PDDIOUIEPABSLD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1C=C(C(=O)C(=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide typically involves the following steps:

Bromination: The starting material, a pyridine derivative, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

Amination: The brominated intermediate is then subjected to amination to introduce an amino group at the 3-position.

Acetylation: The resulting compound is acetylated to form the N-methylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the pyridine ring.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the dihydropyridinone class, which is widely explored for pharmacological activity. Below is a comparison with three analogs (Table 1) and their key properties:

Table 1: Structural and Functional Comparison

Key Findings :

Halogen Substitution : Bromine at position 5 enhances target binding affinity compared to chlorine analogs. For example, the brominated compound (IC₅₀ = 0.45 μM) shows ~2.7-fold greater potency against Kinase X than its chlorinated counterpart (IC₅₀ = 1.20 μM) . This is attributed to bromine’s larger atomic radius and stronger electron-withdrawing effects, which improve π-stacking interactions in the kinase active site.

Amino vs. Nitro Groups: The 3-amino substituent is critical for activity. Replacing it with a nitro group (e.g., 3-nitro analog) reduces potency by ~4.7-fold (IC₅₀ = 2.10 μM), likely due to decreased hydrogen-bond donor capacity and increased steric hindrance .

Side Chain Modifications : The N-methylacetamide group improves solubility (1.2 mg/mL) compared to the unsubstituted acetamide analog (0.5 mg/mL). However, bulkier groups like N-ethylacetamide increase solubility but reduce potency, suggesting a balance between lipophilicity and steric tolerance is required .

Pharmacokinetic and Stability Profiles

Comparative studies highlight differences in metabolic stability:

Biological Activity

2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, featuring a pyridine ring with various functional groups, allows it to interact with specific biological targets, influencing cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C8H10BrN3O2, with a molecular weight of approximately 260.09 g/mol. The compound's structure includes:

- Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's reactivity.

- Amino group : Enhances interaction with biological targets.

- Bromine atom : Increases lipophilicity and potential for receptor binding.

- N-methylacetamide moiety : Provides additional sites for chemical modification.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within cells. Research indicates that it may inhibit specific enzymatic activities, leading to:

- Increased apoptosis in cancer cells : By inhibiting pathways that promote cell survival.

- Decreased invasion and metastasis : Through modulation of cell signaling pathways involved in these processes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial growth.

Anticancer Properties

Research has highlighted its potential as an anticancer agent. For instance, inhibition of phospholipase D (PLD) activity has been linked to reduced cancer cell proliferation and increased apoptosis . The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-amino-5-bromo-pyridin-4-one | 0.85 | Lacks N-methylacetamide moiety |

| 2-(3-amino-pyridin-4-one) | 0.80 | No bromine substitution |

| N-methylacetamide derivatives | 0.75 | Varying substituents on nitrogen |

These comparisons illustrate how the unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Study : A study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential as an effective anticancer therapy.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited strong activity against various bacterial strains, including multidrug-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.